
4-(1-Aziridinyl)-5-chlorocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aziridinyl)-5-chlorocinnoline is a compound that features a unique combination of an aziridine ring and a chlorocinnoline structure. Aziridines are three-membered nitrogen-containing rings known for their high reactivity due to ring strain. The presence of the aziridine ring in this compound makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aziridinyl)-5-chlorocinnoline typically involves the formation of the aziridine ring followed by its attachment to the chlorocinnoline structure. One common method involves the reaction of 5-chlorocinnoline with an aziridine precursor under specific conditions that promote the formation of the aziridine ring. This can be achieved through nucleophilic substitution reactions where the aziridine ring is introduced via a nucleophilic attack on a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
4-(1-Aziridinyl)-5-chlorocinnoline undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Substitution Reactions: The chlorine atom in the cinnoline ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and chlorine atoms.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with an amine can lead to the formation of amino derivatives of the original compound.
科学的研究の応用
4-(1-Aziridinyl)-5-chlorocinnoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Due to its potential biological activity, it is investigated for its anticancer and antimicrobial properties.
Industry: It is used in the development of advanced materials and coatings, particularly in the automotive industry for its crosslinking properties.
作用機序
The mechanism by which 4-(1-Aziridinyl)-5-chlorocinnoline exerts its effects involves the reactivity of the aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its potential anticancer and antimicrobial activities.
類似化合物との比較
Similar Compounds
4-(1-Aziridinyl)-3-buten-2-one: Found in flue-cured tobacco, this compound also features an aziridine ring and exhibits biological activity.
Aziridine-1-carbaldehyde Oximes: These compounds have similar reactivity and are investigated for their cytotoxic activity.
Uniqueness
4-(1-Aziridinyl)-5-chlorocinnoline is unique due to the combination of the aziridine ring and the chlorocinnoline structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
68211-03-0 |
|---|---|
分子式 |
C10H8ClN3 |
分子量 |
205.64 g/mol |
IUPAC名 |
4-(aziridin-1-yl)-5-chlorocinnoline |
InChI |
InChI=1S/C10H8ClN3/c11-7-2-1-3-8-10(7)9(6-12-13-8)14-4-5-14/h1-3,6H,4-5H2 |
InChIキー |
GBGPGFZJKAMPBV-UHFFFAOYSA-N |
正規SMILES |
C1CN1C2=CN=NC3=C2C(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




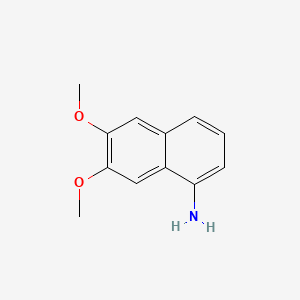
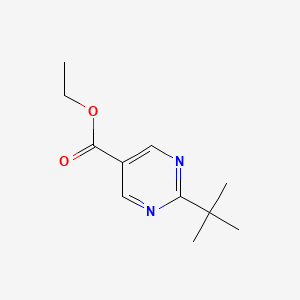

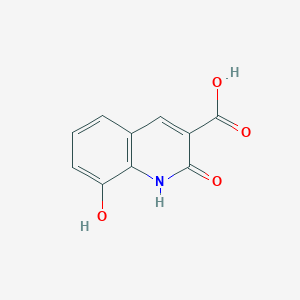
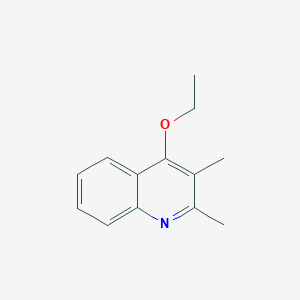
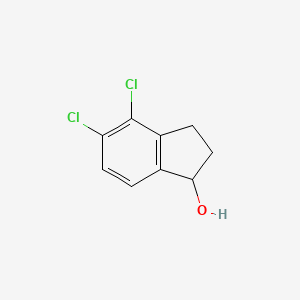



![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)

![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)
